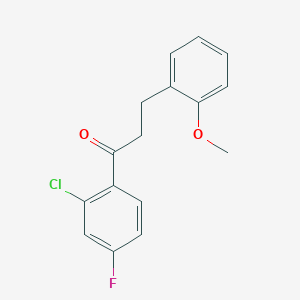

2'-Chloro-4'-fluoro-3-(2-methoxyphenyl)propiophenone

描述

2'-Chloro-4'-fluoro-3-(2-methoxyphenyl)propiophenone is a halogenated propiophenone derivative with a substituted phenyl ring system. The compound’s reactivity and physicochemical properties are influenced by the positions of chlorine (2'), fluorine (4'), and the 2-methoxyphenyl group on the propiophenone backbone .

属性

IUPAC Name |

1-(2-chloro-4-fluorophenyl)-3-(2-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClFO2/c1-20-16-5-3-2-4-11(16)6-9-15(19)13-8-7-12(18)10-14(13)17/h2-5,7-8,10H,6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQSQMXSMLLGAGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCC(=O)C2=C(C=C(C=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30644193 | |

| Record name | 1-(2-Chloro-4-fluorophenyl)-3-(2-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898770-39-3 | |

| Record name | 1-Propanone, 1-(2-chloro-4-fluorophenyl)-3-(2-methoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898770-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Chloro-4-fluorophenyl)-3-(2-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2’-chloro-4’-fluoro-3-(2-methoxyphenyl)propiophenone typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of 2-chloro-4-fluoroacetophenone with 2-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to yield alcohols or hydrocarbons.

Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions, often using nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or hydrocarbons.

Substitution: Amines or thiols derivatives.

科学研究应用

Organic Synthesis

2'-Chloro-4'-fluoro-3-(2-methoxyphenyl)propiophenone serves as a versatile intermediate in the synthesis of various organic compounds. It plays a crucial role in the preparation of biologically active molecules and pharmaceuticals. The compound's reactivity allows for multiple synthetic pathways, including:

- Aldol condensation : Utilized to form larger carbon frameworks.

- Substitution reactions : Leading to diverse derivatives with potential applications in drug development.

Medicinal Chemistry

Research indicates that this compound may exhibit potential therapeutic properties. It is being explored for:

- Anticancer activity : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation, making it a candidate for further investigation in oncology.

- Neuropharmacology : The compound's structural characteristics may lend themselves to the development of treatments for neurological disorders.

Material Science

In material science, the compound is investigated for its properties in:

- Polymer production : Its unique chemical structure allows it to act as a building block for advanced materials.

- Coatings and composites : The incorporation of this compound can enhance the performance characteristics of materials.

Data Tables

| Application Area | Specific Use Case | Description |

|---|---|---|

| Organic Synthesis | Intermediate for drug synthesis | Facilitates the creation of complex organic molecules |

| Medicinal Chemistry | Anticancer research | Potential to inhibit cancer cell growth |

| Material Science | Polymer development | Enhances properties of polymers |

Case Study 1: Anticancer Properties

A study conducted on various derivatives of this compound demonstrated promising anticancer activity against several human cancer cell lines. The mechanism was hypothesized to involve apoptosis induction and cell cycle arrest.

Case Study 2: Synthesis of Pharmaceutical Compounds

Research published in reputable journals has highlighted the successful application of this compound as an intermediate in synthesizing novel pharmaceutical agents. The studies emphasized its efficiency in producing compounds with enhanced biological activity and reduced side effects.

作用机制

The mechanism of action of 2’-chloro-4’-fluoro-3-(2-methoxyphenyl)propiophenone involves its interaction with specific molecular targets. The chloro and fluoro substituents can enhance the compound’s binding affinity to enzymes or receptors, potentially inhibiting their activity. The methoxy group may also contribute to the compound’s overall pharmacokinetic properties, such as solubility and metabolic stability.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table compares 2'-Chloro-4'-fluoro-3-(2-methoxyphenyl)propiophenone with key analogs from the evidence, focusing on substituent positions, molecular properties, and applications:

Key Observations:

Halogen positioning (e.g., 2'-Cl vs. 3'-Cl) significantly impacts electronic properties. For example, 2'-Cl-4'-F-3-(3-methoxyphenyl)propiophenone (CAS 898775-04-7) shows a predicted boiling point of 404.9°C, suggesting higher thermal stability than non-fluorinated analogs .

Molecular Weight and Density: Brominated analogs (e.g., 4'-Br-2'-F-3-(3-methoxyphenyl)propiophenone) exhibit higher molecular weights (~353.2) and likely greater hydrophobicity compared to chloro/fluoro derivatives . Density variations (e.g., 1.228 g/cm³ for CAS 898775-04-7) correlate with substituent electronegativity and packing efficiency in crystalline states .

生物活性

2'-Chloro-4'-fluoro-3-(2-methoxyphenyl)propiophenone is an organic compound belonging to the class of aromatic ketones. This compound has garnered attention in recent years due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the existing literature on its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H16ClFO3. The presence of halogen atoms (chlorine and fluorine) along with methoxy groups enhances the compound's lipophilicity, which is crucial for its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study assessing its efficacy against various pathogens, the compound demonstrated a minimum inhibitory concentration (MIC) of 7.8 μg/mL against Candida albicans, indicating potent antifungal properties .

| Pathogen | MIC (μg/mL) | Activity |

|---|---|---|

| Candida albicans | 7.8 | Strong antifungal |

| Staphylococcus aureus | 15.0 | Moderate antibacterial |

| Escherichia coli | 30.0 | Weak antibacterial |

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .

The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets within cells:

- Lipophilicity : The methoxy groups increase the compound's ability to penetrate cell membranes.

- Enzyme Interaction : It potentially inhibits key enzymes involved in metabolic pathways, disrupting cellular functions.

- Receptor Modulation : The compound may modulate receptor activity, influencing cell signaling pathways related to growth and apoptosis.

Study on Antifungal Activity

In a controlled laboratory setting, researchers evaluated the antifungal activity of various derivatives of propiophenone, including this compound. The study utilized a standardized CLSI microbroth dilution method, revealing that this compound significantly inhibited fungal growth at concentrations as low as 7.8 μg/mL .

Cancer Cell Line Studies

Another study focused on the anticancer effects of the compound against human breast cancer cells (MCF-7). The results indicated that treatment with 20 μM of the compound led to a reduction in cell viability by approximately 50% after 48 hours, suggesting its potential as a therapeutic agent in cancer treatment.

常见问题

Q. What synthetic methodologies are commonly employed for 2'-Chloro-4'-fluoro-3-(2-methoxyphenyl)propiophenone, and how can reaction parameters be optimized?

Answer: The synthesis typically involves Friedel-Crafts acylation or cross-coupling reactions to introduce substituents. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require purification to avoid side reactions.

- Catalyst optimization : Lewis acids (e.g., AlCl₃) are critical for acylation efficiency but may hydrolyze moisture-sensitive intermediates.

- Temperature control : Lower temperatures (0–25°C) reduce decomposition of halogenated intermediates .

Optimization strategy : Use fractional factorial design to test solvent-catalyst combinations, prioritizing greener alternatives (e.g., ionic liquids) to improve atom economy .

Q. What spectroscopic techniques are essential for characterizing this compound, and what diagnostic peaks should be prioritized?

Answer:

- ¹H/¹³C NMR : Focus on deshielded aromatic protons (δ 7.0–8.5 ppm) for substituent positioning. The methoxy group (δ ~3.8 ppm) and ketone carbonyl (δ ~200 ppm in ¹³C) confirm backbone integrity.

- IR spectroscopy : A strong C=O stretch (~1680 cm⁻¹) and C-Cl/F stretches (700–800 cm⁻¹) validate functional groups.

- Mass spectrometry : High-resolution MS (HRMS) identifies isotopic patterns for Cl/F atoms (e.g., M+2 peaks for Cl). Cross-reference with computational simulations (e.g., Gaussian) to resolve ambiguities .

Q. What safety protocols are recommended for handling and storing this compound?

Answer:

- Storage : Store in amber vials under inert gas (N₂/Ar) at –20°C to prevent photo-degradation and oxidation.

- Waste disposal : Segregate halogenated waste for professional treatment to avoid environmental release of persistent fluorinated byproducts .

- PPE : Use nitrile gloves and fume hoods to mitigate dermal/respiratory exposure.

Advanced Research Questions

Q. How can researchers reconcile discrepancies in reported synthetic yields or byproduct profiles?

Answer:

- Controlled replication : Standardize reagent purity (e.g., anhydrous AlCl₃) and moisture levels (use molecular sieves).

- Byproduct analysis : Employ LC-MS or GC-MS to identify side products (e.g., dehalogenated species or dimerization artifacts).

- Statistical modeling : Apply response surface methodology (RSM) to isolate variables (e.g., temperature vs. catalyst loading) causing yield variability .

Q. What advanced strategies minimize stereochemical byproducts during synthesis of derivatives?

Answer:

- Chiral auxiliaries : Introduce enantioselective catalysts (e.g., BINOL-derived ligands) to control stereochemistry at the propiophenone α-carbon.

- Kinetic vs. thermodynamic control : Adjust reaction time and temperature to favor desired stereoisomers. Validate pathways using DFT calculations to map energy barriers .

Q. How can computational chemistry predict reactivity for derivatives in catalytic or biological systems?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。